molecular formula C15H16O5 B1335764 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid CAS No. 853892-40-7

2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid

Cat. No.: B1335764
CAS No.: 853892-40-7
M. Wt: 276.28 g/mol
InChI Key: KAZIEQWMUFVXSZ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and biological context .

Biological Activity

2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid, also known by its CAS number 853892-40-7, is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to delve into the biological properties of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₆O₅, with a molecular weight of 276.28 g/mol. The structure features a chromenone moiety which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₆O₅
Molecular Weight276.28 g/mol
CAS Number853892-40-7
Hazard ClassificationIrritant

Antioxidant Activity

Numerous studies have indicated that compounds containing chromenone structures exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The chromenone structure allows for effective interaction with free radicals.
  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory processes and tumor progression.
  • Gene Expression Modulation : The compound may influence the expression of genes associated with oxidative stress response and apoptosis.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various chromenone derivatives, including this compound. The results showed a marked decrease in lipid peroxidation levels in vitro when treated with this compound compared to controls .

Research on Anti-inflammatory Properties

In a controlled experiment assessing anti-inflammatory effects, researchers found that administration of the compound significantly reduced edema in animal models induced by carrageenan. This study highlighted its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid, and how do reaction conditions impact yield?

The synthesis typically involves coupling 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol with propanoic acid derivatives. A common method uses ethyl bromoacetate and a base (e.g., K₂CO₃) in anhydrous acetone under reflux. The reaction proceeds via nucleophilic substitution, forming an ester intermediate, which is hydrolyzed to the carboxylic acid. Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reactivity.
  • Temperature : Reflux conditions (~60°C) optimize reaction kinetics.
  • Purification : Column chromatography or recrystallization achieves >95% purity .
Reagent Role Optimal Conditions
Ethyl bromoacetateAlkylating agent1.2 equiv., 24h reflux
K₂CO₃Base2.0 equiv., anhydrous acetone
Hydrochloric acidHydrolysis agentRoom temperature, 4h

Q. How is the structural integrity of this compound verified post-synthesis?

Advanced spectroscopic and chromatographic methods are employed:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C3, C4, C7; coumarin lactone at δ 160-165 ppm).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%).
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the chromen ring .

Q. What preliminary biological activities have been reported for this compound?

Chromen derivatives exhibit anti-inflammatory and enzyme inhibitory properties. In vitro studies show:

  • COX-2 inhibition : IC₅₀ ~15 µM via competitive binding (molecular docking suggests interaction with Tyr385 and Ser530 residues).
  • Antioxidant activity : DPPH radical scavenging (EC₅₀ 28 µM) due to the phenolic hydroxyl group .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in large-scale reactions?

Scale-up challenges include solvent volume inefficiency and byproduct formation. Solutions:

  • Continuous flow reactors : Reduce reaction time (2h vs. 24h batch) and improve mixing.
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
  • Green chemistry : Replace acetone with cyclopentyl methyl ether (CPME), a safer solvent .

Q. How do substituent positions on the chromen ring influence biological activity?

Methyl groups at C3, C4, and C7 enhance lipophilicity and target binding. Comparative studies show:

  • 3,4,7-Trimethyl vs. 4-propyl derivatives : The trimethyl analog exhibits 3-fold higher COX-2 selectivity due to steric effects.
  • Electron-withdrawing groups : Nitro or halide substituents at C5 reduce activity, suggesting electron-donating groups (e.g., methyl) are critical .

Q. What strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition?

Discrepancies arise from assay conditions (e.g., pH, cofactors). Standardization approaches:

  • Uniform buffer systems : Use Tris-HCl (pH 7.4) with 1 mM Mg²⁺ for kinase assays.
  • Control for solvent effects : Limit DMSO to <1% to avoid protein denaturation.
  • Validation with knockout models : Confirm target specificity using CRISPR-edited cell lines .

Q. How can in vitro-to-in vivo efficacy gaps be addressed in preclinical studies?

Poor pharmacokinetics (e.g., rapid hepatic clearance) limit in vivo translation. Solutions:

  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability.
  • Nanocarriers : Encapsulate in PEGylated liposomes to extend half-life.
  • Metabolite profiling : LC-MS/MS identifies unstable intermediates for structural optimization .

Q. Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others show no effect?

Variability is linked to:

  • Cell type specificity : Primary macrophages show higher sensitivity than immortalized lines.
  • Dose ranges : Efficacy peaks at 10–50 µM; higher doses may induce cytotoxicity.
  • Inflammation models : LPS-induced models favor COX-2 inhibition, while carrageenan models emphasize LOX pathways .

Q. Methodological Resources

Q. What computational tools predict interaction modes with biological targets?

Molecular dynamics (MD) simulations and docking software:

  • AutoDock Vina : Models ligand-receptor binding (validated with PDB: 1CX2 for COX-2).
  • GROMACS : Simulates stability of ligand-protein complexes over 100 ns trajectories.
  • SwissADME : Predicts ADME properties (e.g., bioavailability score: 0.55) .

Q. Which analytical methods quantify trace impurities in synthesized batches?

  • GC-MS : Detects volatile byproducts (e.g., unreacted ethyl bromoacetate).
  • ICP-OES : Monitors heavy metal residues from catalysts (limit: <10 ppm).
  • HPLC-MS/MS : Identifies hydrolytic degradation products under accelerated stability testing .

Properties

IUPAC Name

2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-7-5-11(19-10(4)14(16)17)13-8(2)9(3)15(18)20-12(13)6-7/h5-6,10H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZIEQWMUFVXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391218
Record name 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853892-40-7
Record name 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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